3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime

描述

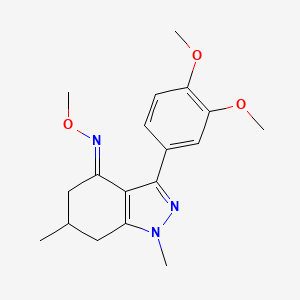

The compound 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime (CAS: 1024720-16-8) is a synthetic heterocyclic molecule featuring a partially hydrogenated indazole core. Its structure includes a 3,4-dimethoxyphenyl substituent at position 3, methyl groups at positions 1 and 6, and an O-methyloxime moiety at position 4 . The 3,4-dimethoxy groups on the phenyl ring are electron-donating substituents that may influence solubility, bioavailability, and receptor-binding interactions. The O-methyloxime group introduces a polarizable functional group, which could participate in hydrogen bonding or serve as a metabolic stabilizer.

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-8-13(20-24-5)17-14(9-11)21(2)19-18(17)12-6-7-15(22-3)16(10-12)23-4/h6-7,10-11H,8-9H2,1-5H3/b20-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAIKXZNZGDSLC-DEDYPNTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(/C(=N/OC)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime typically involves multiple steps, starting with the preparation of the indazole core. The process may include:

Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Addition of the Methyloxime Group: The final step usually involves the reaction of the intermediate compound with methoxyamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on shared substituents (e.g., 3,4-dimethoxyphenyl groups) or heterocyclic cores (e.g., indazole, cyclohexanone). Below is a comparative analysis:

Key Observations:

Core Structure Influence: The indazole core in the target compound differs from the cyclopentanone/cyclohexanone cores in curcumin analogs (). Indazole’s aromaticity and hydrogen-bonding capability may enhance binding to enzymatic targets compared to non-aromatic ketones.

Role of 3,4-Dimethoxyphenyl Substituents :

- This group is a recurring motif in bioactive compounds (e.g., ACE inhibitors in ). Its electron-donating methoxy groups may enhance π-π stacking or hydrophobic interactions with enzyme active sites.

- In curcumin analogs, derivatives with 3,4-dimethoxy groups (e.g., 3e, 2e) showed superior tyrosinase and HIV-1 protease inhibition compared to hydroxylated analogs, suggesting methoxy groups optimize steric and electronic compatibility .

Functional Group Contributions: The O-methyloxime in the target compound is distinct from the acryloyl groups in curcumin analogs. Oximes are known to act as nucleophiles or metal-chelating agents, which could confer unique reactivity or binding properties. In contrast, acryloyl groups in curcumin analogs (e.g., 3e) contribute to radical scavenging via conjugated double bonds, a mechanism unlikely in the target compound .

Biological Activity Trends: Curcumin analogs with 3,4-dimethoxy substituents (e.g., 3e) demonstrated multifunctional activity (antioxidant, enzyme inhibition), while hydroxylated analogs (e.g., 3d) excelled in ACE inhibition. This suggests substituent polarity critically modulates target specificity . The target compound’s lack of a conjugated enone system (unlike curcumin analogs) may limit antioxidant capacity but enhance stability against metabolic degradation.

This bodes well for the safety of the target compound, though specific studies are needed .

生物活性

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is a complex organic compound belonging to the indazole class of nitrogen-containing heterocycles. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. The unique structural features of this compound, including a dimethoxyphenyl group and a hydroxyimino functional group, contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is , with a molar mass of approximately 318.39 g/mol. Its structure can be broken down as follows:

| Structural Feature | Description |

|---|---|

| Indazole Core | A fused ring system contributing to biological activity |

| Dimethoxyphenyl Group | Enhances solubility and bioavailability |

| Hydroxyimino Functional Group | Involved in various chemical reactions |

Anticancer Properties

Research indicates that compounds within the indazole class exhibit significant anticancer activities. Specifically, studies have shown that related indazole derivatives demonstrate moderate cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . The presence of the hydroxyimino group is believed to enhance the anticancer activity by facilitating interactions with biological targets.

The mechanisms through which 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime exerts its effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in vitro.

- Induction of Apoptosis : Potential activation of caspase pathways leading to programmed cell death.

Study 1: Cytotoxicity Assay

A study conducted on the cytotoxic effects of various indazole derivatives revealed that compounds similar to 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime exhibited IC50 values indicating significant growth inhibition against HCT-116 and MDA-MB-231 cell lines. The study utilized the MTT assay to quantify cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.2 |

| MDA-MB-231 | 20.5 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular signaling pathways. It was found that treatment with the compound resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic signals in treated cancer cells.

Pharmacological Applications

Given its promising biological activities, 3-(3,4-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is being explored for:

- Anticancer Drug Development : As a lead compound for developing new anticancer agents.

- Potential Modifications : Structural modifications may yield derivatives with enhanced efficacy or reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。